molecular formula C11H10ClNO B056583 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone CAS No. 115027-18-4

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone

Cat. No. B056583
M. Wt: 207.65 g/mol
InChI Key: XVEKDVUZMSRMAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone, involves strategic modifications on the indole ring to achieve desired biological activities. A study by Dolušić et al. (2011) describes the synthesis and structure-activity relationships of a series of indoleamine 2,3-dioxygenase inhibitors based on the indol-2-yl ethanone scaffold, highlighting the versatility of the indole core in synthesizing biologically active compounds (Dolušić et al., 2011).

Molecular Structure Analysis

Koca et al. (2015) conducted a comprehensive study on the title compound, utilizing quantum chemical calculations to interpret electronic transitions and spectroscopic characteristics. This study underscores the importance of electron engagements and conjugative effects in defining the molecular structure and properties of indole derivatives (Koca et al., 2015).

Chemical Reactions and Properties

Sosnovskikh et al. (2008) explored the uncatalyzed addition of indoles to 3-formylchromones, resulting in compounds like (chromon-3-yl)bis(indol-3-yl)methanes, which demonstrates the reactivity of indole derivatives in forming complex structures under solvent-free conditions (Sosnovskikh et al., 2008).

Physical Properties Analysis

The physical properties of indole derivatives, including their crystal structure and vibrational spectroscopic studies, provide insight into the stability and interaction capabilities of these compounds. Murugavel et al. (2016) performed structural and vibrational spectroscopic studies on a novel indole derivative, emphasizing the detailed examination of its physical properties (Murugavel et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone, including its reactivity and interaction with other molecules, are crucial for understanding its potential applications. Studies on similar indole derivatives provide a foundation for predicting the chemical behavior of this compound. For example, Sun et al. (2007) investigated the synthesis and characterization of complexes bearing indole derivatives, offering insights into their catalytic behavior and chemical reactivity (Sun et al., 2007).

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
    • Method : The specific methods of synthesis can vary widely, depending on the specific alkaloid being synthesized .
    • Results : The synthesis of these alkaloids can lead to the production of various biologically active compounds .
  • Treatment of Various Disorders

    • Field : Pharmacology
    • Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The specific methods of application can vary widely, depending on the specific disorder being treated .
    • Results : The use of these indole derivatives has shown promising results in the treatment of various disorders .
  • Antiviral Activity

    • Field : Virology
    • Application : Certain indole derivatives have been found to possess antiviral activity .
    • Method : These compounds are typically synthesized and then tested for their antiviral activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against certain viruses .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been found to possess antibacterial activity .
    • Method : These compounds are typically synthesized and then tested for their antibacterial activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against certain bacteria .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Certain indole derivatives have been found to possess anti-inflammatory activity .
    • Method : These compounds are typically synthesized and then tested for their anti-inflammatory activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against certain inflammatory responses .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have been found to possess anticancer activity .
    • Method : These compounds are typically synthesized and then tested for their anticancer activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against certain cancer cells .
  • Anti-HIV Activity

    • Field : Virology
    • Application : Certain indole derivatives have been found to possess anti-HIV activity .
    • Method : These compounds are typically synthesized and then tested for their anti-HIV activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against the HIV virus .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been found to possess antioxidant activity .
    • Method : These compounds are typically synthesized and then tested for their antioxidant activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against oxidative stress .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Certain indole derivatives have been found to possess antimicrobial activity .
    • Method : These compounds are typically synthesized and then tested for their antimicrobial activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against certain microbes .
  • Antitubercular Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antitubercular activity .
    • Method : These compounds are typically synthesized and then tested for their antitubercular activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against Mycobacterium tuberculosis .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Certain indole derivatives have been found to possess antidiabetic activity .
    • Method : These compounds are typically synthesized and then tested for their antidiabetic activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against certain enzymes related to diabetes .
  • Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have been found to possess antimalarial activity .
    • Method : These compounds are typically synthesized and then tested for their antimalarial activity in vitro .
    • Results : Some indole derivatives have shown inhibitory activity against Plasmodium falciparum .

properties

IUPAC Name

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEKDVUZMSRMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250063
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone

CAS RN

115027-18-4
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115027-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhu, Y Zhao, J Wen, S Liu, T Huang, I Hatial, X Peng… - bioRxiv, 2022 - biorxiv.org
The noninflamed microenvironment in prostate cancer represents a barrier to immunotherapy. Genetic alterations underlying cancer cell-intrinsic oncogenic signaling have emerging …
Number of citations: 2 www.biorxiv.org
Y Zhu - 2022 - search.proquest.com
Prostate cancer (PCa) has the second highest incidence of all malignancies in men worldwide. Advanced PCa shows overwhelming de novo resistance to immunotherapy which has …
Number of citations: 2 search.proquest.com

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